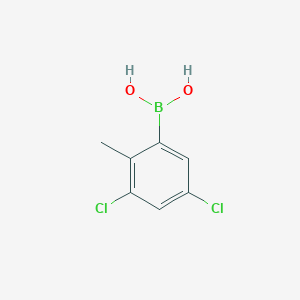

3,5-Dichloro-2-methylphenylboronic acid

描述

Table 1: Substituent Effects on Molecular Properties

| Substituent | Position | Electronic Effect | Steric Contribution |

|---|---|---|---|

| Chlorine | 3,5 | Electron-withdrawing (-I) | Moderate |

| Methyl | 2 | Electron-donating (+I) | High |

| Boronic Acid | 1 | Electron-withdrawing (-I) | Low |

The chlorine atoms induce electron withdrawal via inductive effects, polarizing the phenyl ring and increasing the boron atom’s electrophilicity. This enhances its reactivity in Suzuki-Miyaura cross-coupling reactions. The methyl group at the 2 position introduces steric bulk, which may hinder rotational freedom and influence crystal packing.

Crystallographic Characterization and Bonding Analysis

Crystallographic data for this compound remains limited, but analogous phenylboronic acids adopt planar configurations with sp²-hybridized boron atoms. The boronic acid group forms hydrogen-bonded dimers in the solid state, as observed in related compounds like phenylboronic acid, which crystallizes in an orthorhombic system with a hydrogen-bonded network.

Key Bonding Features:

- B–O Bond Length : ~1.36 Å (typical for boronic acids).

- C–B Bond Length : ~1.58 Å, consistent with sp² hybridization.

- Hydrogen Bonding : O–H···O interactions stabilize dimeric units, as seen in IR spectra (broad peaks at 3200–3400 cm⁻¹).

The methyl and chlorine substituents likely distort the phenyl ring’s planarity, though computational models suggest a minor bend (<10°) around the C–B bond.

Spectroscopic Profiling (¹H/¹³C/¹¹B NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Thermodynamic Stability and Solubility Behavior

Thermodynamic Stability

The compound exhibits moderate thermal stability, with decomposition observed above 200°C. Its boronic acid group is prone to protodeboronation under acidic or aqueous conditions, but the electron-withdrawing chlorine substituents mitigate this by stabilizing the boron center.

Solubility

Table 2: Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| LogP (Octanol-Water) | 2.1 ± 0.5 | Predicted |

| Melting Point | 162–164°C | Experimental |

| pKa | ~8.5 (boronic acid group) | Hammett correlation |

The pKa of the boronic acid group is influenced by the electron-withdrawing chlorine substituents, which lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8). This enhanced acidity facilitates formation of the boronate anion in basic conditions, critical for cross-coupling reactivity.

属性

IUPAC Name |

(3,5-dichloro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLANOIYUAXDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656925 | |

| Record name | (3,5-Dichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-97-7 | |

| Record name | B-(3,5-Dichloro-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichloro-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylphenylboronic acid typically involves the borylation of 3,5-dichloro-2-methylphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving 3,5-Dichloro-2-methylphenylboronic acid.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

Major Products:

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution of chlorine atoms.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₇BCl₂O₂

- Molecular Weight : Approximately 204.85 g/mol

- Structure : The compound features a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 2 position. The boronic acid functional group enhances its reactivity and interaction with biological molecules.

Organic Synthesis

DCMPBA is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules:

- Suzuki Coupling : DCMPBA serves as a boron reagent that reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds. This is essential for synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound exhibits notable biological activity, making it valuable in drug discovery and development:

- Enzyme Inhibition : DCMPBA has been studied for its ability to inhibit specific enzymes through reversible covalent bonding. This property is leveraged in designing enzyme inhibitors that can selectively target biological pathways .

- Modulation of Protein-Protein Interactions : The boronic acid functionality allows DCMPBA to interact with diols in proteins, potentially modulating their functions. This application is particularly relevant in developing therapeutic agents aimed at diseases where protein interactions play a critical role .

Material Science

Research has indicated potential uses of DCMPBA in developing new materials:

- Functional Materials : The unique properties of boronic acids enable their incorporation into polymers and other materials, potentially leading to innovations in material science such as sensors and drug delivery systems .

Case Studies

作用机制

The primary mechanism by which 3,5-Dichloro-2-methylphenylboronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and commercial differences between 3,5-dichloro-2-methylphenylboronic acid and analogous boronic acids/esters:

Substituent Position and Electronic Effects

- Chlorine vs. Methyl Groups : The dual chlorine substituents in this compound create a strongly electron-deficient aromatic ring, enhancing its reactivity in cross-coupling reactions compared to analogs like 3,5-dimethylphenylboronic acid (CAS: 172975-69-8), where methyl groups donate electrons .

- In contrast, 3,5-dichlorophenylboronic acid (CAS: 67492-50-6) lacks this hindrance, possibly enabling faster coupling kinetics .

Functional Group Variations

- Boronic Acid vs. Pinacol Ester : The pinacol ester derivatives (e.g., CAS: 1092485-88-5) offer improved stability and handling compared to free boronic acids, which are prone to protodeboronation. However, esters require hydrolysis to regenerate the active boronic acid before use in reactions .

Commercial and Industrial Relevance

生物活性

3,5-Dichloro-2-methylphenylboronic acid (DCMPBA) is an organoboron compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, applications in drug development, and comparisons with similar compounds.

- Molecular Formula : CHClB

- Molecular Weight : Approximately 204.85 g/mol

- Structure : Contains a phenyl ring substituted with two chlorine atoms and a methyl group, which influences its reactivity and interactions with biological targets.

DCMPBA functions primarily through the formation of reversible covalent bonds with diols, which is crucial for its role as an enzyme inhibitor and receptor modulator. The boronic acid group allows it to participate in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form stable carbon-boron bonds. This mechanism is pivotal in synthesizing complex organic molecules and developing therapeutic agents.

Biological Applications

-

Enzyme Inhibition :

- DCMPBA has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its ability to selectively bind to target enzymes enhances its therapeutic potential.

- Case Study: Research indicates that boronic acids can inhibit proteasome activity, which is vital for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, showcasing its potential as an anticancer agent.

-

Receptor Modulation :

- The compound has been explored for its ability to modulate receptor activities, particularly G-protein coupled receptors (GPCRs). Its structural features allow it to interact selectively with these receptors, influencing signaling pathways critical for various physiological processes.

-

Drug Development :

- DCMPBA serves as a versatile building block in the synthesis of pharmacologically active compounds. It is utilized in creating new drug candidates targeting specific diseases, including cancer and metabolic disorders .

- For instance, it has been incorporated into the design of inhibitors for human vanilloid receptor 1 and adenosine A1 receptor antagonists .

Comparative Analysis

To understand the unique properties of DCMPBA, it is essential to compare it with structurally similar compounds:

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| 3,5-Dichlorophenylboronic acid | (3,5-dichlorophenyl)boronic acid | Lacks methyl substitution; different reactivity. |

| 3,4,5-Trichloro-2-methylphenylboronic acid | (3,4,5-trichloro-2-methylphenyl)boronic acid | Contains three chlorine substituents; more reactive. |

| 3-Chloro-2-methylphenylboronic acid | (3-chloro-2-methylphenyl)boronic acid | Only one chlorine; less steric hindrance. |

DCMPBA's specific combination of two chlorine atoms and a methyl group provides a balance of steric and electronic effects that enhances its reactivity compared to its analogs.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of DCMPBA:

- Inhibition Studies : In vitro experiments demonstrated that DCMPBA could inhibit specific enzymes with IC values in the low micromolar range, indicating strong binding affinity .

- Selectivity : The compound exhibits selectivity towards certain enzyme classes, which is crucial for minimizing off-target effects in therapeutic applications .

- Synthetic Utility : Its role in Suzuki-Miyaura reactions has been validated through various studies, confirming its effectiveness as a coupling partner in synthesizing biaryl compounds .

常见问题

Q. What are the standard synthetic routes for preparing 3,5-Dichloro-2-methylphenylboronic acid, and what purity assessment methods are recommended?

Methodological Answer: The synthesis typically involves halogen-metal exchange or Miyaura borylation of pre-functionalized aryl halides. For example, a boronic ester intermediate may be hydrolyzed under acidic conditions to yield the final product. Purification is achieved via recrystallization (using solvents like ethyl acetate/hexane) or silica gel chromatography. Purity assessment requires a combination of 1H/13C NMR (to confirm structural integrity) and HPLC (to quantify purity >95%). For crystalline samples, X-ray diffraction (using SHELX software for refinement ) can resolve structural ambiguities.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Analyze the boron-coupled splitting pattern in 1H NMR (e.g., a singlet for the methyl group and doublets for aromatic protons).

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Refine the structure using SHELXL to resolve chlorine and boron positions, ensuring R-factor convergence below 5% .

- FT-IR : Confirm boronic acid functional groups via O-H (3200–3400 cm⁻¹) and B-O (1350–1310 cm⁻¹) stretches.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation (H335 hazard ).

- Storage : Keep in a desiccator under nitrogen at 2–8°C to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this boronic acid?

Methodological Answer: Contradictions often arise from variables like catalyst loading (Pd(PPh₃)₄ vs. XPhos Pd G3), base selection (K₂CO₃ vs. CsF), or solvent polarity (THF vs. DMF). Design a controlled orthogonal experiment varying one parameter at a time. Use HPLC-MS to quantify side products (e.g., protodeboronation). Cross-validate results with computational studies (DFT for transition-state analysis) .

Q. What strategies mitigate hydrolysis or oxidative deborylation during long-term storage or reaction conditions?

Methodological Answer:

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this boronic acid?

Methodological Answer: Use density functional theory (DFT) to calculate Fukui indices for electrophilic attack sites. Compare with NMR chemical shift calculations (GIAO method) to identify electron-deficient aromatic positions. Validate predictions experimentally via Hammett plots (substituent σ-values vs. reaction rates) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

Methodological Answer:

- Recrystallization Solvent : Test multiple solvents (e.g., ethanol vs. acetone) to isolate polymorphs.

- DSC/TGA : Perform differential scanning calorimetry to detect phase transitions.

- Solubility Studies : Use a HPLC-based shake-flask method (saturated solutions analyzed at λ=254 nm) under controlled pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。